molecular formula C36H25N3 B13660441 Bis(9-phenyl-9H-carbazol-3-yl)amine

Bis(9-phenyl-9H-carbazol-3-yl)amine

Cat. No.: B13660441
M. Wt: 499.6 g/mol
InChI Key: JAHBGQHGNOSWGQ-UHFFFAOYSA-N
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Description

Bis(9-phenyl-9H-carbazol-3-yl)amine: is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two phenyl-carbazole units linked to an amine group, providing it with distinct electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-phenyl-9H-carbazol-3-yl)amine typically involves the reaction of 9-phenylcarbazole with an appropriate amine source under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 9-phenylcarbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bis(9-phenyl-9H-carbazol-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism by which Bis(9-phenyl-9H-carbazol-3-yl)amine exerts its effects is primarily related to its ability to transport positive charges (holes) efficiently. This property is crucial in optoelectronic devices, where the compound facilitates the movement of charges from the anode to the emitting layer, enhancing device efficiency and stability . The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve performance.

Comparison with Similar Compounds

Uniqueness: Bis(9-phenyl-9H-carbazol-3-yl)amine stands out due to its specific structural configuration, which provides a balance between hole-transport efficiency and photophysical stability. This makes it particularly valuable in applications requiring high-performance materials with robust stability .

Properties

Molecular Formula

C36H25N3

Molecular Weight

499.6 g/mol

IUPAC Name

9-phenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine

InChI

InChI=1S/C36H25N3/c1-3-11-27(12-4-1)38-33-17-9-7-15-29(33)31-23-25(19-21-35(31)38)37-26-20-22-36-32(24-26)30-16-8-10-18-34(30)39(36)28-13-5-2-6-14-28/h1-24,37H

InChI Key

JAHBGQHGNOSWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82

Origin of Product

United States

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